molecular formula C8H12N2 B12094897 (1R)-1-(6-Methyl(3-pyridyl))ethylamine

(1R)-1-(6-Methyl(3-pyridyl))ethylamine

Cat. No.: B12094897
M. Wt: 136.19 g/mol
InChI Key: GLTIIUKSLNSXKM-SSDOTTSWSA-N
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Description

(1R)-1-(6-Methyl(3-pyridyl))ethylamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 6-position and an ethylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(6-Methyl(3-pyridyl))ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylpyridine.

    Alkylation: The 6-methylpyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethylamine group at the 1-position.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors are used to carry out the alkylation reaction.

    Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.

    Purification: Industrial purification methods, including distillation and crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(6-Methyl(3-pyridyl))ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(1R)-1-(6-Methyl(3-pyridyl))ethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-1-(6-Methyl(3-pyridyl))ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Pyridyl)ethylamine: Lacks the methyl group at the 6-position.

    (1R)-1-(6-Methyl(2-pyridyl))ethylamine: The methyl group is at the 2-position instead of the 6-position.

    (1R)-1-(6-Methyl(4-pyridyl))ethylamine: The methyl group is at the 4-position instead of the 6-position.

Uniqueness

(1R)-1-(6-Methyl(3-pyridyl))ethylamine is unique due to the specific positioning of the methyl group at the 6-position on the pyridine ring

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-1-(6-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6-3-4-8(5-10-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1

InChI Key

GLTIIUKSLNSXKM-SSDOTTSWSA-N

Isomeric SMILES

CC1=NC=C(C=C1)[C@@H](C)N

Canonical SMILES

CC1=NC=C(C=C1)C(C)N

Origin of Product

United States

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